molecular formula C10H12O7 B12767612 beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester CAS No. 110333-20-5

beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester

Cat. No.: B12767612
CAS No.: 110333-20-5
M. Wt: 244.20 g/mol
InChI Key: XCXALIOFXMWWBA-UHFFFAOYSA-N
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Description

Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester is a complex organic compound characterized by its unique structure, which includes a gamma-lactone ring and an allyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester typically involves the intramolecular esterification of gamma-hydroxybutanoic acid derivatives. This process can be catalyzed by various reagents, including acids and bases, under controlled temperature and pressure conditions . Additionally, the use of transition metal catalysts has been explored to enhance the efficiency and selectivity of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkoxides, amines

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The gamma-lactone ring can undergo hydrolysis to form active intermediates that participate in various biochemical pathways. Additionally, the allyl ester group can be involved in covalent bonding with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Gamma-butyrolactone: A structurally similar compound with a five-membered lactone ring, used in various industrial applications.

    Beta-lactam antibiotics: Compounds with a beta-lactam ring, widely used as antibacterial agents.

Properties

CAS No.

110333-20-5

Molecular Formula

C10H12O7

Molecular Weight

244.20 g/mol

IUPAC Name

2-[5-oxo-4-(2-oxo-2-prop-2-enoxyethyl)-1,3-dioxolan-4-yl]acetic acid

InChI

InChI=1S/C10H12O7/c1-2-3-15-8(13)5-10(4-7(11)12)9(14)16-6-17-10/h2H,1,3-6H2,(H,11,12)

InChI Key

XCXALIOFXMWWBA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC1(C(=O)OCO1)CC(=O)O

Origin of Product

United States

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